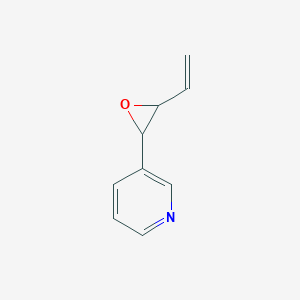
3-(3-Vinyl-2-oxiranyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-(3-vinyl-2-oxiranyl)pyridine, 3-vinyl-2,4,5-trihydroxypyridine, and 3-vinylpyridine-2,4,5-triol. It is a member of the pyridine family and has a molecular formula of C8H7NO2.
科学研究应用
3-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable research areas include:
1. Pharmaceutical Research: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in the development of new materials. It has been shown to have excellent thermal stability and can be used as a building block for the synthesis of new polymers.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has been studied for its potential use in environmental remediation. It has been shown to be an effective adsorbent for heavy metal ions, making it a promising candidate for the removal of pollutants from water.
作用机制
The mechanism of action of 3-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
生化和生理效应
3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-inflammatory: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-inflammatory properties. It inhibits the production of inflammatory mediators, which can help reduce inflammation in the body.
2. Anti-tumor: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have anti-tumor properties. It inhibits the growth of cancer cells and can induce apoptosis, or programmed cell death, in cancer cells.
3. Antioxidant: 3-(3-Vinyl-2-oxiranyl)pyridine has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be purified by column chromatography. However, one of the main limitations of using this compound is its instability in certain conditions. It can decompose under acidic or basic conditions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-(3-Vinyl-2-oxiranyl)pyridine. Some of the most notable directions include:
1. Development of New Drugs: 3-(3-Vinyl-2-oxiranyl)pyridine has shown promising results in the development of new drugs. Future research could focus on the synthesis of new derivatives and their potential applications in the treatment of various diseases.
2. Materials Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in the development of new materials. Future research could focus on the synthesis of new polymers and their properties.
3. Environmental Science: 3-(3-Vinyl-2-oxiranyl)pyridine has potential applications in environmental remediation. Future research could focus on the development of new adsorbents for the removal of pollutants from water.
Conclusion:
In conclusion, 3-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields of scientific research.
合成方法
The synthesis of 3-(3-Vinyl-2-oxiranyl)pyridine involves the reaction of 3-vinylpyridine with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out at room temperature and atmospheric pressure. The yield of the reaction is typically high, and the product can be purified by column chromatography.
属性
CAS 编号 |
119875-67-1 |
|---|---|
产品名称 |
3-(3-Vinyl-2-oxiranyl)pyridine |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
3-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |
InChI 键 |
ZTMKEYXIGNYEBF-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
规范 SMILES |
C=CC1C(O1)C2=CN=CC=C2 |
同义词 |
Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



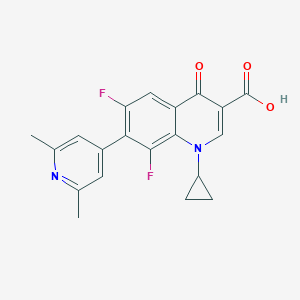
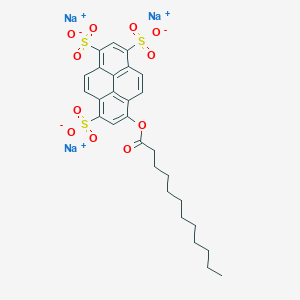

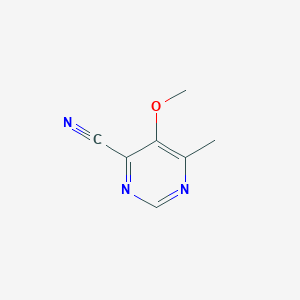
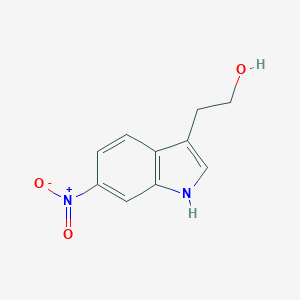
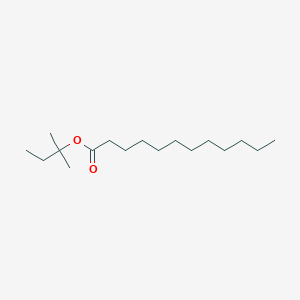
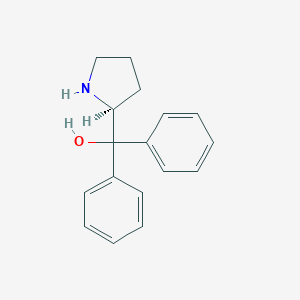
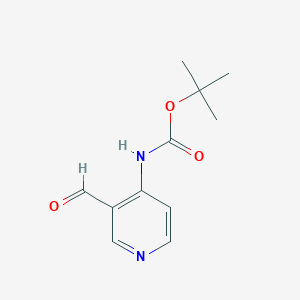
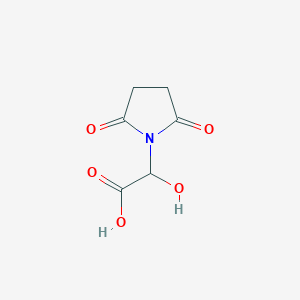
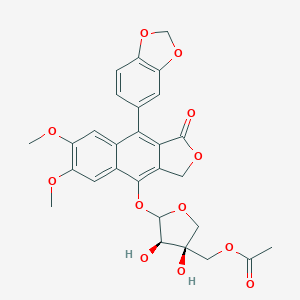
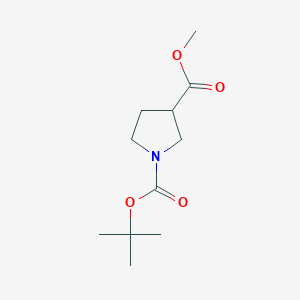
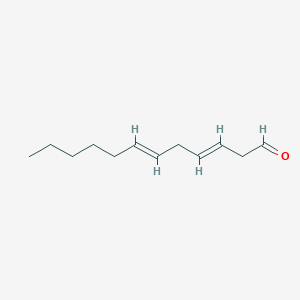
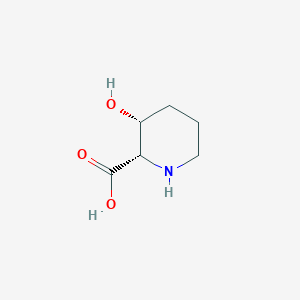
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)